molecular formula C18H22F2N6O B2496574 1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203182-34-6

1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No. B2496574
CAS RN: 1203182-34-6
M. Wt: 376.412
InChI Key: FCPDNIDKITURGE-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that exhibit a range of biological activities, owing to their structural complexity and the presence of multiple functional groups. While specific research on this compound may be limited, studies on related compounds provide valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthesis of related pyrimidine compounds typically involves multi-step chemical reactions, starting from basic building blocks like pyrimidinyl derivatives, isocyanates, and amines. For instance, Sun et al. (2022) described the synthesis of a related compound, focusing on the use of mass spectrometry, NMR, and FT-IR spectroscopy for structural determination, complemented by single-crystal X-ray diffraction and DFT calculations for molecular structure optimization (Sun et al., 2022).

Scientific Research Applications

Heterocyclic Compound Synthesis

Cyclocondensation reactions involving similar compounds have been studied for the synthesis of various heterocyclic compounds. For example, reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other reagents have led to the creation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocyclic frameworks (Sokolov et al., 2013). Such methodologies underscore the utility of urea derivatives in constructing complex heterocycles, which could be relevant for the synthesis and study of the specified compound.

Material Science and Catalysis

The development of new materials and catalysts often involves the synthesis and manipulation of complex organic compounds. Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates have provided insights into hydrogen bonding and complexation behavior, which are crucial for designing supramolecular structures and catalysts (Ośmiałowski et al., 2013).

Antibacterial Agents

The search for new antibacterial agents has led to the exploration of sulfonamido moieties within heterocyclic compounds. Research into the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety has shown promising results, highlighting the potential for developing new antibacterial agents from complex organic structures similar to the one (Azab et al., 2013).

Crystal Structure and Theoretical Studies

The synthesis and crystal structure determination of closely related compounds, such as 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, have been conducted. These studies not only provide a detailed understanding of the molecular structure through X-ray crystallography but also offer insights into the electronic structure and intermolecular interactions through density functional theory (DFT) calculations and Hirshfeld surface analysis (Sun et al., 2022).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N6O/c1-12-23-16(11-17(24-12)26-8-2-3-9-26)21-6-7-22-18(27)25-15-5-4-13(19)10-14(15)20/h4-5,10-11H,2-3,6-9H2,1H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPDNIDKITURGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

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